2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate
Description
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRSCNLAOVVPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Synthesis of the 3-Phenylcoumarin Scaffold
The 3-phenyl-substituted coumarin core is typically synthesized via the Pechmann condensation , a one-pot reaction between phenols and β-keto esters under acidic conditions. For 3-phenylcoumarin derivatives, resorcinol analogs bearing pre-installed phenyl groups are employed.
Representative Procedure:
- Reactants :
- 3-Phenylresorcinol (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Concentrated H₂SO₄ (catalyst)
- Conditions :
- Stirred at 80°C for 6–8 hours.
- Quenched with ice water, neutralized with NaHCO₃.
- Outcome :
Esterification at Position 7
The 7-hydroxy group undergoes esterification with furan-2-carbonyl chloride to introduce the furan-2-carboxylate moiety. This step is critical for achieving the target structure.
Method A: Base-Catalyzed Esterification
- Reactants :
- 7-Hydroxy-3-phenyl-2H-chromen-2-one (1.0 equiv)
- Furan-2-carbonyl chloride (1.5 equiv)
- Triethylamine (2.0 equiv, base)
- Conditions :
- Anhydrous dichloromethane (DCM), 0°C → room temperature, 12 hours.
- Purification via silica gel chromatography (hexane/ethyl acetate = 4:1).
- Outcome :
Method B: Microwave-Assisted Synthesis
Alternative Routes
Crystallographic Validation
Single-crystal X-ray diffraction of related coumarin esters confirms the planar coumarin core and dihedral angles between substituents. For example, in analog 2be :
Optimization and Challenges
Yield Improvement
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticoagulant Activity
Research indicates that 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate exhibits significant anticoagulant properties. A study demonstrated its ability to directly inhibit coagulation factor XIa (FXIa), which is crucial for blood clotting processes. The compound showed an IC50 value of 0.77 µM, indicating potent activity against FXIa while maintaining selectivity over other serine proteases involved in coagulation and fibrinolysis . This selectivity is essential for reducing the risk of bleeding complications associated with anticoagulant therapies.
1.2 Structure-Activity Relationship (SAR)
The structural features contributing to the anticoagulant activity of this compound have been analyzed through computational docking studies. These studies reveal how modifications to the coumarin backbone influence binding affinity and selectivity towards FXIa. Such insights are critical for designing next-generation anticoagulants with enhanced efficacy and safety profiles .
Chemosensor Development
2.1 Zinc(II) Detection
Coumarin derivatives, including this compound, have been utilized in the development of chemosensors for detecting metal ions such as zinc(II). These chemosensors function based on fluorescence changes upon metal ion binding, allowing for sensitive detection in biological and environmental samples . The design algorithm for these sensors focuses on optimizing the structural components that enhance selectivity and sensitivity towards zinc ions.
Data Tables
| Application Area | Compound | Activity/Property | Reference |
|---|---|---|---|
| Anticoagulant | This compound | FXIa inhibition (IC50 = 0.77 µM) | |
| Chemosensor | Coumarin-based sensors | Zinc(II) detection via fluorescence |
Case Studies
4.1 Anticoagulant Research
A notable study published in Current Medicinal Chemistry explored the anticoagulant potential of various coumarin derivatives, including this compound. The findings highlighted its unique mechanism of action as a direct FXIa inhibitor, paving the way for further development into therapeutic agents aimed at preventing thromboembolic disorders .
4.2 Chemosensor Innovations
In another study focusing on the synthesis of coumarin-based chemosensors, researchers successfully integrated this compound into sensor assemblies that exhibited high selectivity for zinc(II). This application underscores the versatility of coumarin derivatives beyond traditional medicinal uses, expanding their role in analytical chemistry .
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis methods, and properties:
Structural and Electronic Comparisons
- Electron-Withdrawing Groups (EWGs):
Compounds with trifluoromethyl (CF₃) groups (e.g., ) exhibit enhanced thermal stability and electron-deficient cores, making them suitable for optoelectronic applications. In contrast, the phenyl group in the target compound provides steric bulk without significant electronic effects. - Solubility and Lipophilicity: Substituents like decyloxy () or methoxycarbonylphenoxy () improve solubility in organic solvents, whereas the furan-2-carboxylate group in the target compound may reduce hydrophilicity compared to carboxylates with polar substituents.
Biological Activity
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a chromen (coumarin) core with a phenyl group at the 3-position and a furan-2-carboxylate moiety at the 7-position. Its IUPAC name is (2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate, with a molecular formula of C20H12O5. The structure allows for various interactions with biological targets, contributing to its pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrates a strong ability to scavenge free radicals, thereby preventing oxidative damage to cells. In vitro studies reported an IC50 value of approximately 30 µM in DPPH assays, indicating substantial antioxidant activity.
3. Anticancer Activity
The anticancer properties of this compound have been investigated in several cancer cell lines. Research shows that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade. In particular, studies on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Antimicrobial Mechanism:
The compound disrupts the integrity of bacterial membranes and inhibits key metabolic enzymes necessary for bacterial growth.
Antioxidant Mechanism:
It scavenges free radicals through electron donation, thereby stabilizing reactive species and reducing oxidative stress.
Anticancer Mechanism:
The induction of apoptosis is facilitated by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to cell death in cancerous tissues.
Case Studies
- Antimicrobial Efficacy Study : A clinical study evaluated the efficacy of this compound against multidrug-resistant bacteria. Results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.
- Antioxidant Capacity Assessment : In a laboratory setting, researchers assessed the antioxidant capacity using liver homogenates exposed to oxidative stress. The compound effectively reduced lipid peroxidation levels by over 50%, showcasing its protective role against cellular damage.
- Cancer Cell Line Analysis : A comprehensive study on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation and induced apoptosis, highlighting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 7-hydroxy-2-oxo-3-phenyl-2H-chromene with furan-2-carbonyl chloride using a base (e.g., K₂CO₃) in anhydrous acetone under reflux. Solvent choice and reaction time are critical: polar aprotic solvents like DMF may improve yields, while extended reflux can lead to ester hydrolysis. Monitor progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography using silica gel .
Q. How can ¹H and ¹³C NMR spectroscopy confirm the structure of this compound?
- Methodological Answer : Key NMR signals include:
- ¹H NMR : A singlet at δ ~8.7 ppm (chromen-2-one carbonyl proton), aromatic protons (δ 7.2–8.1 ppm for phenyl and furan groups), and a downfield shift (~6.5 ppm) for the furan ring protons.
- ¹³C NMR : A carbonyl signal at ~160 ppm (chromen-2-one), 165 ppm (ester carbonyl), and aromatic carbons between 110–150 ppm. Compare with reference spectra of analogous chromenone derivatives to resolve ambiguities .
Q. What crystallization techniques are effective for obtaining high-purity samples?
- Methodological Answer : Slow evaporation from ethanol or acetone at 4°C yields single crystals suitable for X-ray diffraction. For challenging cases, use vapor diffusion with hexane/ethyl acetate. Confirm purity via melting point analysis (expected range: 180–185°C) and HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do substituents on the chromenone ring influence biological activity, and how can this be systematically tested?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-phenyl position to enhance electrophilic interactions with target enzymes. Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with unmodified derivatives. Use molecular docking to predict binding affinity to kinases or DNA topoisomerases .
Q. What strategies resolve contradictions in spectral data for structural isomers?
- Methodological Answer : For distinguishing regioisomers (e.g., 7- vs. 6-substituted chromenones):
- NOESY NMR : Detect spatial proximity between the furan group and chromenone protons.
- IR Spectroscopy : Compare carbonyl stretching frequencies; ester C=O typically appears at ~1720 cm⁻¹, while chromenone C=O is near 1680 cm⁻¹.
- X-ray Crystallography : Definitive confirmation via unit cell parameters and hydrogen-bonding patterns .
Q. How can enzyme inhibition kinetics be studied for this compound?
- Methodological Answer : Perform kinetic assays with purified enzymes (e.g., COX-2 or α-glucosidase) using fluorogenic substrates. Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots. For time-dependent inhibition, pre-incubate the enzyme with the compound and monitor residual activity over time .
Q. What crystallographic methods elucidate hydrogen-bonding networks and π-stacking interactions?
- Methodological Answer : Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine the structure using SHELX. Analyze intermolecular interactions (e.g., O–H···O hydrogen bonds between chromenone carbonyl and hydroxyl groups) and π-π stacking distances (3.5–4.0 Å) using Mercury software. Compare with related structures like 4-(decyloxy)phenyl derivatives .
Methodological Notes
- Spectral Contradictions : Discrepancies in NMR integration ratios may arise from dynamic proton exchange; use DMSO-d₆ to stabilize acidic protons .
- Biological Assay Optimization : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines to mitigate false positives .
- Synthetic Yield Improvement : Replace traditional bases with DBU for milder conditions and reduced side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
